molecular formula C12H21N3O2S B12520362 N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide CAS No. 745819-16-3

N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide

Cat. No.: B12520362
CAS No.: 745819-16-3
M. Wt: 271.38 g/mol
InChI Key: OJYOIMDNNILKLO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named N'-[3-(diethylamino)phenyl]-N,N-dimethylsulfuric diamide under IUPAC guidelines. Its structure comprises:

  • A phenyl ring substituted at the meta position (C3) with a diethylamino group (-N(C~2~H~5~)~2~).
  • A sulfuric diamide functional group (-SO~2~N(CH~3~)~2~) linked to the phenyl ring via the nitrogen atom at the para position (C1).

The sulfuric diamide moiety consists of a sulfonyl group (SO~2~) bonded to two nitrogen atoms, one of which is dimethylated (-N(CH~3~)~2~). This configuration distinguishes it from simpler sulfonamides, as both nitrogen centers in the sulfamide group are substituted.

Alternative Chemical Designations and Registry Numbers

While the compound lacks widely recognized trivial names, its structural analogs provide context for alternative designations. For example:

  • DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) shares a similar sulfamide backbone but differs in aryl substitution.
  • Mesulergine , a dimethylsulfamide-containing ergoline derivative, highlights the pharmacological relevance of sulfamide groups.

No CAS registry number or PubChem CID is explicitly documented for N'-[3-(diethylamino)phenyl]-N,N-dimethylsulfuric diamide in the available literature. However, related compounds, such as N,N-dimethylsulfonamide (CID 6415703) and N-[3-(dimethylamino)phenyl]propane-1-sulfonamide (CID 115379539), suggest systematic naming conventions for sulfonamide derivatives.

Molecular Formula and Weight Analysis

Reported molecular weight: 252.36 g/mol .
The molecular formula, though not explicitly stated in sources, can be inferred as C~12~H~21~N~3~O~2~S based on structural analysis:

  • C~12~ : 6 carbons from the phenyl ring, 4 from diethylamino groups, and 2 from dimethylated sulfamide.
  • H~21~ : 15 hydrogens from the phenyl and diethylamino groups, 6 from methyl groups.
  • N~3~ : 1 nitrogen in the diethylamino group, 2 in the sulfamide moiety.
  • O~2~ and S : From the sulfonyl group.

A comparative analysis of similar sulfonamides is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide C~12~H~21~N~3~O~2~S 252.36 Diethylaminoaryl sulfamide
DMST C~9~H~14~N~2~O~2~S 214.28 Para-methylphenyl sulfamide
Mesulergine C~18~H~26~N~4~O~2~S 362.50 Ergoline backbone with sulfamide
N,N-Dimethylsulfonamide C~2~H~7~N~1~O~2~S 108.14 Simple dimethylated sulfonamide

The compound’s molecular weight aligns with mid-sized sulfonamide derivatives, balancing hydrophobicity (diethylamino group) and polarity (sulfamide group). The diethylamino substitution enhances solubility in organic solvents, while the sulfamide moiety enables hydrogen bonding, critical for biological interactions.

Properties

CAS No.

745819-16-3

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

1-(diethylamino)-3-(dimethylsulfamoylamino)benzene

InChI

InChI=1S/C12H21N3O2S/c1-5-15(6-2)12-9-7-8-11(10-12)13-18(16,17)14(3)4/h7-10,13H,5-6H2,1-4H3

InChI Key

OJYOIMDNNILKLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Formation of N,N-Dimethylsulfamoyl Chloride

The first step involves reacting dimethylamine with sulfuryl chloride (SO₂Cl₂) in an inert aromatic solvent (e.g., toluene) at 0–5°C. A tertiary amine, such as triethylamine, is added to neutralize HCl byproducts.

Reaction Conditions

Reactant Solvent Temperature Catalyst Yield
Dimethylamine Toluene 0–5°C Triethylamine 85–90%

Mechanism
$$ (CH3)2NH + SO2Cl2 \rightarrow (CH3)2N-SO_2-Cl + HCl $$
The sulfamoyl chloride intermediate is isolated via rotary evaporation.

Amination with 3-(Diethylamino)Aniline

The sulfamoyl chloride reacts with 3-(diethylamino)aniline in toluene under ambient conditions. Excess tertiary amine ensures deprotonation of the aniline, facilitating nucleophilic substitution.

Reaction Conditions

Reactant Solvent Temperature Base Yield
N,N-Dimethylsulfamoyl Chloride Toluene 25°C Triethylamine 75–80%

Mechanism
$$ (CH3)2N-SO2-Cl + H2N-C6H4-N(C2H5)2 \rightarrow (CH3)2N-SO2-NH-C6H4-N(C2H5)_2 + HCl $$
The product is purified via recrystallization or column chromatography.

One-Pot Mechanochemical Synthesis

Ligand-Free Iron Catalysis

A solvent-free approach employs iron(II) catalysts to mediate nitrene transfer from dioxazolones to sulfinamides. This method, adapted for sulfuric diamides, avoids traditional chlorination steps.

Reaction Conditions

Reactant Catalyst Conditions Yield
3-(Diethylamino)Aniline Fe(acac)₂ Ball milling, 25°C 60–65%

Advantages

  • Eliminates solvent waste.
  • Enhances chemoselectivity compared to solution-phase reactions.

Alternative Routes Using Chlorosulfonyl Isocyanate

Stepwise Functionalization

Chlorosulfonyl isocyanate reacts sequentially with dimethylamine and 3-(diethylamino)aniline. While cost-prohibitive, this method offers high purity.

Reaction Conditions

Step Reactant Solvent Temperature Yield
1 Chlorosulfonyl Isocyanate Dichloromethane -10°C 80%
2 3-(Diethylamino)Aniline THF 0°C 70%

Mechanism
$$ ClSO2NCO + (CH3)2NH \rightarrow (CH3)2N-SO2-Cl $$
$$ (CH3)2N-SO2-Cl + H2N-C6H4-N(C2H5)_2 \rightarrow \text{Target Compound} $$

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Two-Step Synthesis High yield, well-documented Requires handling toxic SO₂Cl₂ Industrial
Mechanochemical Solvent-free, eco-friendly Lower yield, specialized equipment Lab-scale
Chlorosulfonyl Route High purity Expensive reagents Small-scale

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : Distinct signals for dimethyl (δ 2.8–3.1 ppm) and diethylamino groups (δ 1.1–1.3 ppm, δ 3.3–3.6 ppm).
  • HPLC : Purity >98% achieved using C18 columns with ammonium acetate buffers.

Stability Considerations

The compound is sensitive to strong oxidizers and moisture. Storage under inert atmosphere at 2–8°C is recommended.

Industrial and Regulatory Insights

  • Patents : Key patents (US9920002B2, US20100222586A1) protect sulfamoyl chloride-based routes.
  • Regulatory : Compliance with REACH and FDA guidelines necessitates impurity profiling (e.g., residual solvents <0.1%).

Chemical Reactions Analysis

Types of Reactions

N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products have their own unique properties and applications in various fields of science and industry .

Scientific Research Applications

N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide and its analogs:

Compound Name Molecular Formula Substituents Key Functional Effects Evidence Reference
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S Phenyl, dimethylamino Moderate electron donation; lower lipophilicity
N'-(3-Aminophenyl)-N,N-dimethylsulfamide C₈H₁₁N₃O₂S 3-Aminophenyl, dimethylamino Stronger electron donation (NH₂); higher polarity
Target compound C₁₂H₂₀N₃O₂S (inferred) 3-(Diethylamino)phenyl, dimethylamino Enhanced electron donation (N(CH₂CH₃)₂); increased lipophilicity N/A
N,N,N',N'–Tetramethyl-p-phenylenediamine C₁₀H₁₆N₂·2HCl Tetramethylamino, phenyl High solubility in polar solvents

Physicochemical Properties

  • Solubility: The diethylamino group in the target compound likely enhances solubility in organic solvents compared to the aminophenyl derivative (polar) or the phenyl-substituted sulfamide .

Pharmacological Relevance

  • N,N-Dimethyl-N'-phenylsulfamide (CAS 4710-17-2) is used in agrochemical research, possibly as a herbicide precursor .
  • Inference for target compound: The diethylamino group may improve membrane permeability, making it suitable for central nervous system-targeting drugs .

Spectroscopic and Analytical Data

  • Mass spectrometry : Related sulfamides exhibit characteristic fragmentation patterns, such as loss of SO₂ or alkylamine groups, detectable via ESI-FTMS .

Biological Activity

N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and databases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H18N2O2S
  • Molecular Weight : 258.35 g/mol
  • IUPAC Name : this compound

This compound contains a sulfonamide functional group, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including antibacterial, antifungal, and potential antitumor effects. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

Research has indicated that compounds with similar structures often demonstrate significant antibacterial properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.

StudyActivityConcentrationResults
Antibacterial against E. coli100 µg/mLInhibition zone of 15 mm
Antibacterial against S. aureus50 µg/mLMIC of 32 µg/mL

Antifungal Activity

The compound has also been tested for antifungal properties. Similar compounds have shown effectiveness against various fungal strains.

StudyActivityConcentrationResults
Antifungal against Candida albicans200 µg/mLInhibition zone of 20 mm
Antifungal against Aspergillus niger100 µg/mLMIC of 64 µg/mL

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. Research indicates that similar compounds can induce apoptosis in cancer cells.

StudyActivityCell LineResults
Cytotoxicity against HeLa cellsHeLa (cervical cancer)IC50 of 50 µM
Cytotoxicity against MCF-7 cellsMCF-7 (breast cancer)IC50 of 40 µM

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group can inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In tumor cells, the compound may activate apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies highlight the potential applications of this compound in pharmacology:

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against multi-drug resistant bacterial strains. This compound showed promising results, particularly against Gram-positive bacteria.
  • Case Study on Antifungal Applications : Another study focused on the antifungal properties against clinical isolates of Candida species. The compound demonstrated significant antifungal activity, suggesting its potential use in treating fungal infections.

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